molecular formula C12H14F3N3OS B8557446 1-(2-Morpholino-5-trifluoromethylphenyl)thiourea

1-(2-Morpholino-5-trifluoromethylphenyl)thiourea

Cat. No. B8557446
M. Wt: 305.32 g/mol
InChI Key: LNDXVNYTVMIKED-UHFFFAOYSA-N
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Patent
US05373008

Procedure details

Reaction of 2-morpholino-5-trifluoromethylphenyl isothiocyanate (12 g) in ethanol (20 ml) with 33% ethanolic ammonia solution (50 ml) at room temperature for 2 hours gave 1-(2-morpholino-5-trifluoromethylphenyl)thiourea (m.p. 196°-197° C.).
Name
2-morpholino-5-trifluoromethylphenyl isothiocyanate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:8]=2[N:17]=[C:18]=[S:19])[CH2:3][CH2:2]1.[NH3:20]>C(O)C>[O:1]1[CH2:2][CH2:3][N:4]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][C:8]=2[NH:17][C:18]([NH2:20])=[S:19])[CH2:5][CH2:6]1

Inputs

Step One
Name
2-morpholino-5-trifluoromethylphenyl isothiocyanate
Quantity
12 g
Type
reactant
Smiles
O1CCN(CC1)C1=C(C=C(C=C1)C(F)(F)F)N=C=S
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=C(C=C(C=C1)C(F)(F)F)NC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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